
3-(9-Anthracenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-Anthracenyl)azetidine: is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The anthracenyl group attached to the azetidine ring provides unique properties, making it an interesting subject for research in various fields such as organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9-Anthracenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods: Industrial production of this compound may involve large-scale photochemical reactors to facilitate the aza Paternò–Büchi reaction. The use of visible-light-induced copper catalysis via [3+1] radical cascade cyclization is another promising method for synthesizing azetidines .
Chemical Reactions Analysis
Types of Reactions: 3-(9-Anthracenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracenyl ketones, while reduction can produce anthracenyl alcohols.
Scientific Research Applications
Chemistry: 3-(9-Anthracenyl)azetidine is used as a building block in organic synthesis due to its unique structure and reactivity. It serves as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, azetidines are studied for their potential as enzyme inhibitors and bioactive compounds. The anthracenyl group enhances the compound’s ability to interact with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a scaffold for drug development. Azetidines are known for their pharmacological properties, and the anthracenyl group may enhance these effects.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes, due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-(9-Anthracenyl)azetidine involves its interaction with molecular targets through the azetidine ring and the anthracenyl group. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle without the anthracenyl group.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain.
Uniqueness: 3-(9-Anthracenyl)azetidine is unique due to the presence of the anthracenyl group, which imparts distinct photophysical and chemical properties. This makes it more versatile in applications compared to simpler azetidines or other nitrogen heterocycles.
Properties
Molecular Formula |
C17H15N |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-anthracen-9-ylazetidine |
InChI |
InChI=1S/C17H15N/c1-3-7-15-12(5-1)9-13-6-2-4-8-16(13)17(15)14-10-18-11-14/h1-9,14,18H,10-11H2 |
InChI Key |
JKXKSYCBVQFYKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


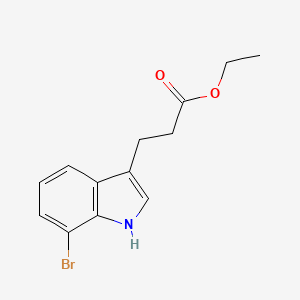
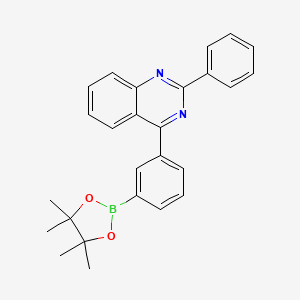
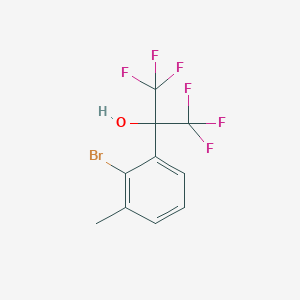
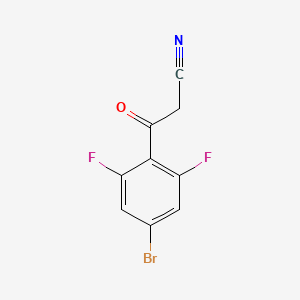
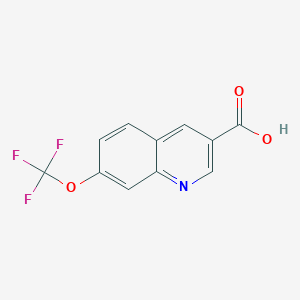
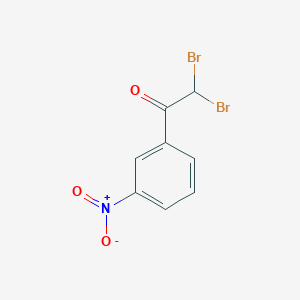
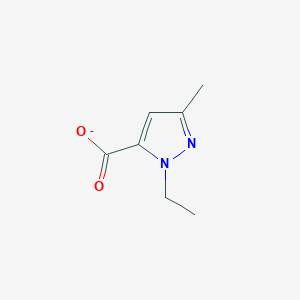
![3-Chloronaphtho[2,1-d]isoxazole](/img/structure/B13707384.png)
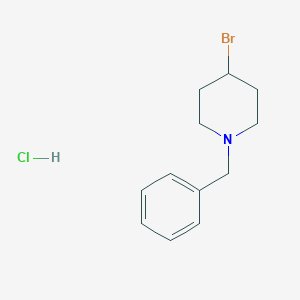
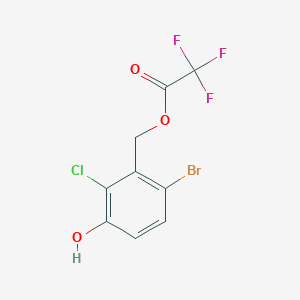
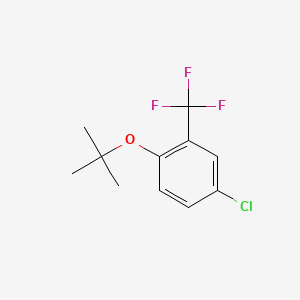
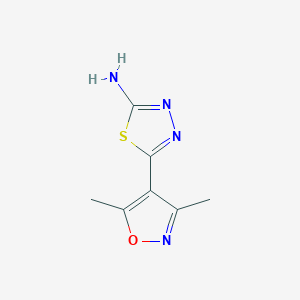
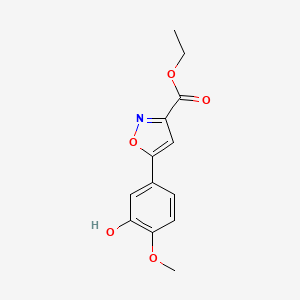
![N-Cyclopropyl-3-oxo-N-(2-thienylmethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B13707431.png)
